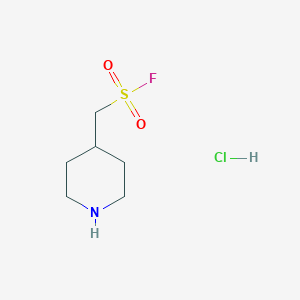
(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 1820649-83-9 . It has a molecular weight of 217.69 and its IUPAC name is piperidin-4-ylmethanesulfonyl fluoride hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 217.69 and is typically stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthetic Chemistry Applications
In synthetic chemistry, (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride is extensively used as a building block for the construction of pharmacologically active compounds and advanced materials. Its utility stems from the reactive sulfonyl fluoride group, which can act as an electrophile in various chemical transformations. For instance, it is involved in the synthesis of perfluoroalkylated compounds, which are pivotal in developing materials with enhanced chemical and thermal stability. Research by Wang et al. (2019) highlights the use of fluorinated alternatives, including compounds derived from this compound, in creating environmentally safer and more sustainable materials (Wang et al., 2019).
Material Science and Engineering
In material science, the applications of this compound extend to the development of fluoropolymer-based materials. These materials are known for their exceptional resistance to solvents, acids, and bases, making them suitable for various industrial applications, including coatings, seals, and membranes. The comprehensive review by Henry et al. (2018) on fluoropolymers emphasizes the significance of fluorinated monomers, potentially derived from this compound, in producing polymers with low surface energies and outstanding chemical resistances (Henry et al., 2018).
Environmental Implications
While the focus is on the positive applications of this compound in research and industry, it's crucial to consider the environmental and health implications of fluorinated compounds. Persistent organic pollutants, including certain fluorinated derivatives, pose significant challenges due to their bioaccumulation and potential toxicity. The critical review by Conder et al. (2008) on the bioaccumulative nature of perfluorinated compounds sheds light on the environmental persistence and potential hazards associated with these compounds, urging the scientific community to develop safer and more sustainable alternatives (Conder et al., 2008).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
Piperidine derivatives, such as “(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
piperidin-4-ylmethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREMVWCGNQMRQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)

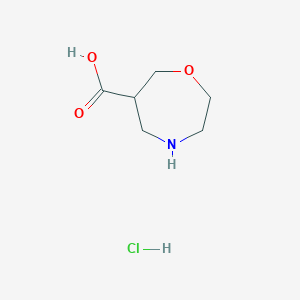
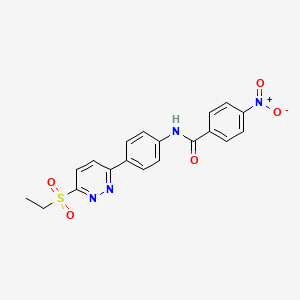

![5-Bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2396754.png)
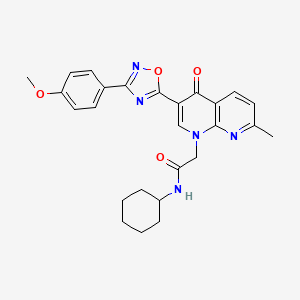
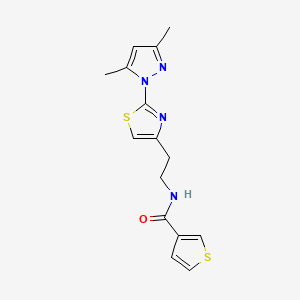
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)